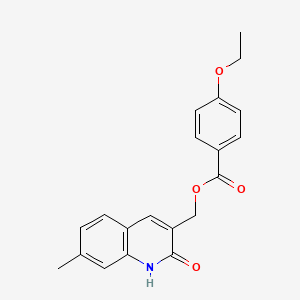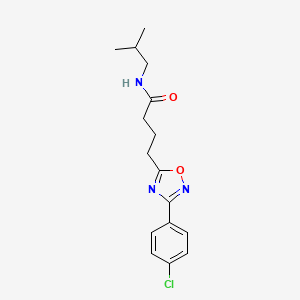
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate, also known as HMQEMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMQEMB is a quinoline derivative that has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and neurodegenerative disorders. In
作用机制
The mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to have various biochemical and physiological effects in scientific studies. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various diseases, making it a promising therapeutic candidate. Another advantage is its relatively low toxicity, making it a safer alternative to other therapeutic agents. However, one limitation is its complex synthesis method, which requires specialized equipment and expertise. Another limitation is the lack of clinical data on its safety and efficacy.
未来方向
There are several future directions for (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate's therapeutic properties, such as its selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate and its potential applications in various disease contexts.
合成方法
The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate involves a multi-step process that begins with the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form ethyl 2-amino-5-methylbenzoate. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate. The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is a complex process that requires specialized equipment and expertise.
科学研究应用
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-17-8-6-14(7-9-17)20(23)25-12-16-11-15-5-4-13(2)10-18(15)21-19(16)22/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGVXCFVLQIIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 4-ethoxybenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)






